molecular formula C7H9NO3 B13414223 5-Ethenyl-2-oxo-3-pyrrolidinecarboxylic acid CAS No. 71107-20-5

5-Ethenyl-2-oxo-3-pyrrolidinecarboxylic acid

Cat. No.: B13414223
CAS No.: 71107-20-5
M. Wt: 155.15 g/mol
InChI Key: UOLQECNNAKPUCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethenyl-2-oxo-3-pyrrolidinecarboxylic acid is a compound that belongs to the class of pyrrolidinecarboxylic acids It is characterized by the presence of an ethenyl group attached to the pyrrolidine ring, along with a carboxylic acid and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenyl-2-oxo-3-pyrrolidinecarboxylic acid can be achieved through several synthetic routes. One common method involves the Michael addition reaction of carboxylate-substituted enones with nitroalkanes . This reaction is typically carried out under mild conditions using an organocatalyst to achieve high enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-2-oxo-3-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethenyl group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can react with the ethenyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrrolidinecarboxylic acid derivatives.

Scientific Research Applications

5-Ethenyl-2-oxo-3-pyrrolidinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethenyl-2-oxo-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also participate in signaling pathways by binding to receptors or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethenyl-2-oxo-3-pyrrolidinecarboxylic acid is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrrolidinecarboxylic acids that may lack this functional group.

Properties

CAS No.

71107-20-5

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

5-ethenyl-2-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C7H9NO3/c1-2-4-3-5(7(10)11)6(9)8-4/h2,4-5H,1,3H2,(H,8,9)(H,10,11)

InChI Key

UOLQECNNAKPUCK-UHFFFAOYSA-N

Canonical SMILES

C=CC1CC(C(=O)N1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.